molecular formula C8H9ClN2O B1624104 5-Chloro-N-hydroxy-2-methyl-benzamidine CAS No. 850005-10-6

5-Chloro-N-hydroxy-2-methyl-benzamidine

Cat. No.: B1624104
CAS No.: 850005-10-6
M. Wt: 184.62 g/mol
InChI Key: YOGRUFKAUCCCDN-UHFFFAOYSA-N
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Description

5-Chloro-N-hydroxy-2-methyl-benzamidine is a substituted benzamidine derivative characterized by a chloro group at position 5, a methyl group at position 2, and a hydroxylamine functional group (-NH-OH) attached to the benzene ring. This compound belongs to the amidine class, known for their basicity and applications in medicinal chemistry, catalysis, and material science.

Properties

CAS No.

850005-10-6

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-N'-hydroxy-2-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9ClN2O/c1-5-2-3-6(9)4-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

YOGRUFKAUCCCDN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)C(=NO)N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=NO)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name CAS Number Similarity Score Key Structural Differences from Target Functional Impact
5-Chloro-N,2-dihydroxybenzamide 619-57-8 0.83 Amide group (-CONH2) instead of amidine; dihydroxy substituents Reduced basicity; increased hydrogen bonding potential
5-Chloro-2-hydroxybenzamide 65-45-2 0.81 Single hydroxyl group; lacks methyl and hydroxylamine groups Lower steric hindrance; altered solubility profile
5-Chloro-N-hydroxybenzamide 37551-43-2 0.87 Lacks methyl group at position 2 Reduced lipophilicity; potential metabolic differences

Physicochemical Properties

  • Basicity : Amidines (e.g., the target compound) are significantly more basic than amides (e.g., 5-Chloro-N,2-dihydroxybenzamide) due to the resonance-stabilized NH-OH group, enhancing their solubility in acidic environments.
  • Hydrogen Bonding : Dihydroxy analogs (e.g., 619-57-8) exhibit stronger hydrogen-bonding capacity, favoring aqueous solubility but limiting blood-brain barrier penetration.

Research Findings and Limitations

  • Structural Similarity vs. Functional Divergence : While similarity scores suggest shared structural motifs, functional group differences lead to divergent chemical behaviors. For example, amidines are more reactive in nucleophilic environments than amides.
  • Data Gaps : Direct comparative pharmacological or toxicity studies between the target and its analogs are scarce. Most available data derive from computational similarity assessments rather than experimental validations .

Q & A

Q. What are the common synthetic routes for 5-Chloro-N-hydroxy-2-methyl-benzamidine, and how are reaction conditions optimized?

The synthesis typically involves functional group transformations of benzamide precursors. For example:

  • Acylation : Reacting 5-chloro-2-methylbenzylamine with hydroxylamine derivatives under basic conditions (e.g., pyridine in CH2_2Cl2_2) to form the hydroxyamidine group .
  • Selective Chlorination : Using thionyl chloride (SOCl2_2) or oxalyl chloride to introduce chloro substituents under controlled temperatures (0–50°C). Solvents like DMF or CH2_2Cl2_2 influence regioselectivity .

Q. Key Optimization Parameters :

Reaction StepReagents/ConditionsYield Impact
ChlorinationSOCl2_2, 50°C, 4hHigher purity, lower byproducts
Hydroxylamine CouplingPyridine, RT, 2hAvoids over-oxidation

Q. What analytical methods are used to confirm the structure and purity of this compound?

  • X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., C–Cl bond length ~1.74 Å) .
  • NMR Spectroscopy : 1^1H NMR peaks at δ 7.15–7.48 ppm (aromatic protons) and δ 3.83 ppm (methoxy groups) validate substitution patterns .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water gradients .

Q. How is the biological activity of this compound evaluated in pharmacological studies?

  • Receptor Binding Assays : Competitive binding studies (e.g., dopamine D2 and serotonin 5-HT3 receptors) using radiolabeled ligands (IC50_{50} values reported in µM ranges) .
  • Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria, with MIC values compared to reference drugs .

Advanced Research Questions

Q. How can low yields in the final coupling step be addressed during synthesis?

Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic Optimization : Using Pd/C or DMAP to enhance reaction efficiency .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Reducing reaction temperatures to 0–20°C minimizes decomposition .

Q. What computational tools are used to model interactions between this compound and biological targets?

  • Molecular Docking (AutoDock/Vina) : Predicts binding affinities to receptors (e.g., 5-HT3 receptor active sites) using force fields like AMBER .
  • DFT Calculations : Analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

Q. How should researchers resolve contradictions in reported pharmacological data?

Contradictions may stem from assay variability or impurity profiles. Best practices include:

  • Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK293 for receptor assays) .
  • Batch Analysis : Compare HPLC-MS profiles of compounds from different sources to rule out impurity effects .

Q. What strategies improve the compound’s stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Excipient Formulation : Use cyclodextrins or PEG matrices to enhance shelf life in aqueous solutions .

Q. How is this compound utilized as an intermediate in multi-step syntheses?

  • Sulfonamide Derivatives : React with sulfamoyl chlorides in DCM/water biphasic systems to yield analogs with enhanced bioactivity .
  • Schiff Base Formation : Condensation with aldehydes (e.g., 5-bromo salicylaldehyde) produces antimicrobial agents .

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